1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 28163-36-2
VCID: VC3787682
InChI: InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H
SMILES: CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl
Molecular Formula: C18H30ClNO2
Molecular Weight: 327.9 g/mol

1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride

CAS No.: 28163-36-2

Cat. No.: VC3787682

Molecular Formula: C18H30ClNO2

Molecular Weight: 327.9 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride - 28163-36-2

Specification

CAS No. 28163-36-2
Molecular Formula C18H30ClNO2
Molecular Weight 327.9 g/mol
IUPAC Name 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H
Standard InChI Key ITZWQFLTSRCDPC-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl
Canonical SMILES CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl

Introduction

Chemical Identity and Properties

Identification Parameters

Penbutolol hydrochloride is characterized by several identification parameters that distinguish it from other chemical entities. These parameters are essential for its proper identification in analytical and research contexts.

ParameterInformation
CAS Number28163-36-2
EINECS248-874-4
Molecular FormulaC18H30ClNO2
Molecular Weight327.8893
Parent Compound CAS36507-48-9 (free base)
CBNumberCB8940029

Nomenclature and Synonyms

The compound is known by various names in scientific literature and commercial contexts:

  • 1-tert-butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride

  • Penbutolol hydrochloride

  • rac-Penbutolol hydrochloride

  • 1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol hydrochloride

Physical and Chemical Properties

The physical and chemical properties of Penbutolol hydrochloride determine its behavior in various applications and formulations.

PropertyCharacteristic
AppearanceWhite to Off-White Solid
FormSolid
Storage TemperatureRefrigerator (2-8°C)
SolubilitySlightly soluble in acetone and chloroform; soluble in methanol
Signal Word (GHS)Warning
WGK Germany3

Molecular Structure and Characteristics

Penbutolol hydrochloride is structurally classified as a beta-blocker with distinctive structural features that contribute to its pharmacological activity. The parent compound (free base) has a molecular formula of C18H29NO2 and molecular weight of 291.42836 .

Structural Components

The molecule contains:

  • A tert-butylamino group

  • A cyclopentylphenoxy moiety

  • A propan-2-ol backbone

  • Hydrochloride salt formation

Stereochemistry

Penbutolol hydrochloride exists as a racemic mixture, though the S-enantiomer has been identified as having greater beta-adrenergic blocking activity. Research indicates that the S-enantiomer can be synthesized with an enantiomeric excess (ee) of 99% .

Synthesis and Preparation

Synthetic Routes

According to research literature, (S)-Penbutolol hydrochloride can be synthesized from 2-cyclopentylphenol through a chemoenzymatic pathway consisting of five steps, yielding a combined yield of 20% with 99% enantiomeric excess .

Pharmacological Properties

Mechanism of Action

Penbutolol hydrochloride functions as a non-selective beta-adrenergic receptor antagonist, blocking both β1 and β2 adrenergic receptors. This blockade inhibits the effects of catecholamines at these receptor sites, leading to decreased heart rate and cardiac output, ultimately resulting in reduced blood pressure .

Clinical Applications

Penbutolol hydrochloride is primarily utilized in the management of:

  • Mild to moderate arterial hypertension

  • Cardiovascular conditions requiring beta-blockade

The compound is classified under ATC code C07AA23, confirming its therapeutic category as a beta-blocking agent .

Analytical Methods and Detection

Chromatographic Analysis

Research Applications

Pharmaceutical Research

Penbutolol hydrochloride has been utilized in various research contexts:

  • As a reference standard in analytical method development

  • In stereoselective synthesis research

  • For comparative studies with other beta-blockers

  • In pharmacological investigations of beta-adrenergic mechanisms

Synthetic Chemistry

Recent research has explored chemoenzymatic approaches to synthesize the enantiopure S-enantiomer of Penbutolol hydrochloride. A 2022 study reported a five-step synthesis from 2-cyclopentylphenol with a combined yield of 20% and an impressive enantiomeric excess of 99% .

Comparative Analysis with Related Compounds

Penbutolol hydrochloride belongs to the family of beta-adrenergic receptor antagonists. Its structural and pharmacological properties can be compared with other members of this class:

CompoundSelectivityIC50 ValueSpecial Properties
(+)-PenbutololNon-selective0.74 μMNa+ channel-blocking action
Atenololβ1-selective697 nM Ki at β1Less lipophilic
Betaxololβ1-selectiveNot specifiedUsed in glaucoma treatment
Bisoprololβ1-selectiveNot specifiedHigher β1 selectivity

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